Cas no 473669-60-2 (N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a specialized organic compound featuring a benzothiazole sulfonamide core coupled with a chlorophenylacetamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the sulfonamide group enhances binding affinity to biological targets, while the chlorophenyl moiety may contribute to lipophilicity and metabolic stability. The compound’s well-defined heterocyclic framework makes it suitable for structure-activity relationship studies in drug discovery. Its high purity and stability under standard conditions ensure reliable performance in research applications.
N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide structure
473669-60-2 structure
Product name:N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS No:473669-60-2
MF:C16H13ClN2O4S
MW:364.803421735764
CID:5474955

N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
    • N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
    • Inchi: 1S/C16H13ClN2O4S/c17-12-7-5-11(6-8-12)9-18-15(20)10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20)
    • InChI Key: BYLIOHVLWRTTJL-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NCC1=CC=C(Cl)C=C1)=O

N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2748-0090-4mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
4mg
$66.0 2023-08-02
Life Chemicals
F2748-0090-10mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
10mg
$79.0 2023-08-02
Life Chemicals
F2748-0090-2μmol
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
2μmol
$57.0 2023-08-02
Life Chemicals
F2748-0090-10μmol
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
10μmol
$69.0 2023-08-02
Life Chemicals
F2748-0090-25mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
25mg
$109.0 2023-08-02
Life Chemicals
F2748-0090-2mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
2mg
$59.0 2023-08-02
Life Chemicals
F2748-0090-1mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
1mg
$54.0 2023-08-02
Life Chemicals
F2748-0090-5mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
5mg
$69.0 2023-08-02
Life Chemicals
F2748-0090-15mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
15mg
$89.0 2023-08-02
Life Chemicals
F2748-0090-3mg
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
473669-60-2 90%+
3mg
$63.0 2023-08-02

Additional information on N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Recent Advances in the Study of N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS: 473669-60-2)

The compound N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS: 473669-60-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole sulfonamide core, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models.

One of the key findings from recent research is the compound's potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. A 2023 study published in the Journal of Medicinal Chemistry revealed that 473669-60-2 exhibits a high binding affinity for these isoforms, with IC50 values in the low nanomolar range. This suggests its potential as a targeted therapy for cancer, especially in combination with existing chemotherapeutic agents. The study also highlighted the compound's selectivity profile, which minimizes off-target effects on other CA isoforms.

In addition to its anticancer properties, recent investigations have explored the anti-inflammatory effects of 473669-60-2. A preclinical study conducted in 2024 demonstrated its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of rheumatoid arthritis. The compound's unique structure allows it to modulate NF-κB signaling pathways, making it a potential candidate for the development of novel anti-inflammatory drugs. Researchers have also noted its favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

The synthetic chemistry surrounding 473669-60-2 has also seen advancements. A recent publication in Organic Process Research & Development detailed an optimized, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This development is crucial for facilitating future preclinical and clinical studies. Furthermore, computational studies have provided insights into the structure-activity relationship (SAR) of this compound, enabling the design of derivatives with enhanced potency and reduced toxicity.

Despite these promising findings, challenges remain in the development of 473669-60-2 as a therapeutic agent. Current research is addressing issues such as its solubility profile and potential drug-drug interactions. Ongoing clinical trials are expected to provide more definitive data on its safety and efficacy in human subjects. The compound's dual activity as both an enzyme inhibitor and an anti-inflammatory agent positions it as a versatile candidate for multifactorial diseases, including cancer and chronic inflammatory conditions.

In conclusion, N-(4-chlorophenyl)methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (473669-60-2) represents a compelling area of research in chemical biology and drug discovery. Its unique pharmacological profile, combined with recent synthetic and mechanistic advancements, underscores its potential as a lead compound for the development of novel therapeutics. Future studies will likely focus on translational research to bridge the gap between laboratory findings and clinical applications.

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